molecular formula C17H14ClFN4O2S B5975585 1-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea

1-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea

Cat. No.: B5975585
M. Wt: 392.8 g/mol
InChI Key: UTTRUFDPANOQSP-UHFFFAOYSA-N
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Description

1-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea is a complex organic compound that features a thiadiazole ring, a phenoxy group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with carbon disulfide and subsequent cyclization.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with isocyanates to form the urea linkage.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The phenoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

1-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and phenoxy group can interact with specific sites on the target molecules, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

  • 1-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-chlorophenyl)urea
  • 1-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-bromophenyl)urea

Comparison: Compared to similar compounds, 1-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea may exhibit unique properties due to the presence of the fluorine atom. Fluorine can influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

1-[5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O2S/c1-10-8-13(6-7-14(10)18)25-9-15-22-23-17(26-15)21-16(24)20-12-4-2-11(19)3-5-12/h2-8H,9H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTRUFDPANOQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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